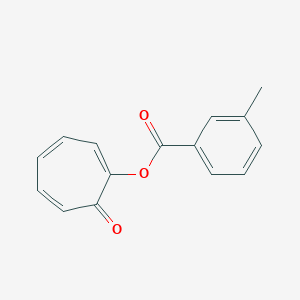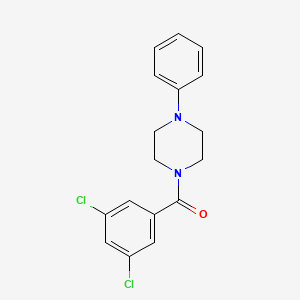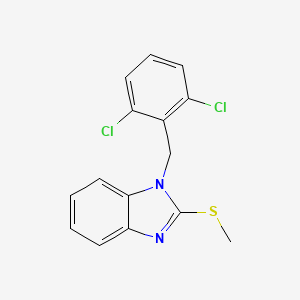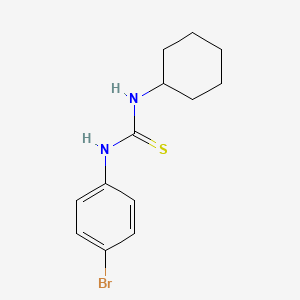
7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate, also known as OCH, is a small molecule that has been the subject of scientific research due to its potential applications in various fields such as medicine and agriculture. OCH is a synthetic compound that is derived from the natural product, 7-oxo-1,3,5-cycloheptatriene, which has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. In the case of its anti-inflammatory properties, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In the case of its anti-cancer properties, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-inflammatory properties in animal models of inflammation. This compound has also been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate. One direction is to further investigate its mechanism of action, particularly in the context of its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in medicine and agriculture.
Synthesemethoden
7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate is synthesized through a multi-step process that involves the reaction of 7-oxo-1,3,5-cycloheptatriene with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
7-oxo-1,3,5-cycloheptatrien-1-yl 3-methylbenzoate has been the subject of scientific research due to its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In agriculture, this compound has been shown to exhibit insecticidal properties by disrupting the nervous system of insects.
Eigenschaften
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-6-5-7-12(10-11)15(17)18-14-9-4-2-3-8-13(14)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORUGQDHPAEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)





![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)


![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
